4-Fluoro-3-methylcinnamic acid
CAS No.: 152152-18-6; 913699-82-8
Cat. No.: VC6602280
Molecular Formula: C10H9FO2
Molecular Weight: 180.178
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152152-18-6; 913699-82-8 |
---|---|
Molecular Formula | C10H9FO2 |
Molecular Weight | 180.178 |
IUPAC Name | (E)-3-(4-fluoro-3-methylphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C10H9FO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Standard InChI Key | JYOBWKXNZLNLRY-HWKANZROSA-N |
SMILES | CC1=C(C=CC(=C1)C=CC(=O)O)F |
Introduction
Chemical and Physical Properties
Physicochemical Profile
The molecular weight of 180.18 g/mol and a calculated logP (octanol-water partition coefficient) of 2.47 suggest moderate lipophilicity, typical of cinnamic acid derivatives. The compound’s solubility is expected to be higher in polar aprotic solvents (e.g., dimethyl sulfoxide) than in water due to the carboxylic acid group’s ionization potential.
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 181.06593 | 138.2 |
[M+Na]+ | 203.04787 | 150.0 |
[M+NH4]+ | 198.09247 | 145.3 |
[M-H]- | 179.05137 | 137.9 |
CCS values, derived from ion mobility spectrometry, aid in mass spectrometric identification by correlating with molecular shape and size.
Synthesis and Production
Synthetic Routes
The synthesis of 4-fluoro-3-methylcinnamic acid likely follows classical cinnamic acid preparation methods. A plausible route involves a Knoevenagel condensation between 4-fluoro-3-methylbenzaldehyde and malonic acid, catalyzed by pyridine under reflux. This method aligns with the use of basic catalysts to facilitate deprotonation and subsequent β-keto acid decarboxylation.
Applications and Research Findings
Pharmaceutical Intermediates
Cinnamic acid derivatives are explored for antimicrobial, anti-inflammatory, and anticancer properties. Fluorination often enhances metabolic stability and bioavailability, making this compound a candidate for prodrug development.
Material Science
Analytical and Spectroscopic Characterization
Mass Spectrometry
The predominant ion in positive mode is [M+H]+ at m/z 181.06593, with a CCS of 138.2 Ų, useful for LC-MS workflows . Sodium adducts ([M+Na]+) exhibit higher CCS values (150.0 Ų), reflecting increased ion size .
Future Research Directions
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Biological Screening: Evaluate antimicrobial or cytotoxic activity.
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Structural Modifications: Explore ester or amide derivatives for enhanced solubility.
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Computational Studies: Model interactions with biological targets (e.g., cyclooxygenase enzymes).
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